molecular formula C14H10ClF3N2O3 B1459283 Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate CAS No. 1823183-87-4

Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate

Cat. No. B1459283
CAS RN: 1823183-87-4
M. Wt: 346.69 g/mol
InChI Key: FBSOMHYQMAXWBI-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • An effective synthetic route to related compounds involves the regioselectivity with nitrogen nucleophiles and the conversion of trifluoromethyl groups into methoxycarbonyl groups. This process highlights the versatility in synthesizing pyridine derivatives, which could have implications for developing pharmaceuticals and agrochemicals (T. Horikawa, Y. Hirokawa, S. Kato, 2001).
  • The synthesis of dopamine and serotonin receptors antagonists involves strategic reactions starting from pyridine derivatives, showcasing the compound's potential as a building block for developing therapeutics (Y. Hirokawa, T. Horikawa, S. Kato, 2000).

Application in Material Science and Ligand Development

  • The development of ligands based on bipyridine derivatives has been explored for the complexation of lanthanide(III) cations, indicating its utility in creating novel materials for optical, electronic, or catalytic applications (L. Charbonnière, N. Weibel, R. Ziessel, 2001).

Herbicide Precursors and Agricultural Chemicals

  • Research into the synthesis of bicyclic herbicide precursors illustrates the potential agricultural applications of such compounds. These precursors involve intramolecular reactions indicating the compound's relevance in developing novel herbicides (A. Liepa, J. Wilkie, D. Winkler, K. Winzenberg, 1992).

Novel Synthetic Methodologies

  • Innovative synthetic methodologies involving the compound or its derivatives have been developed, including the use of azirine strategies for synthesizing aminopyrroles and exploring ring expansions. These methodologies enhance the toolbox for organic chemists, facilitating the synthesis of complex molecules (A. Khlebnikov, Liya D. Funt, O. Tomashenko, M. Novikov, 2018).

Radiochemistry and Imaging

  • The synthesis of radioligands for imaging orexin-2 receptors demonstrates the compound's applicability in developing diagnostic tools. Such radioligands can be used in PET imaging to study neurological conditions, showcasing the broader biomedical applications of these compounds (Mingzhang Gao, Min Wang, Q. Zheng, 2016).

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

methyl 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O3/c1-22-12-9(13(21)23-2)3-7(5-20-12)11-10(15)4-8(6-19-11)14(16,17)18/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSOMHYQMAXWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
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Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
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Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
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Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
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Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
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Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate

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